N,N-diethyl-2-(4-isopropylphenoxy)ethanamine oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

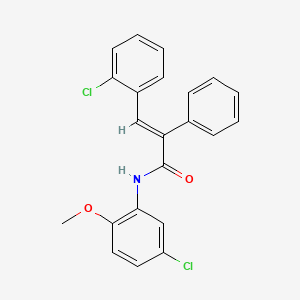

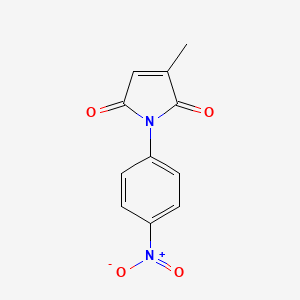

“N,N-diethyl-2-(4-isopropylphenoxy)ethanamine” is a chemical compound with the empirical formula C11H17NO . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “N,N-diethyl-2-(4-isopropylphenoxy)ethanamine” involves an isopropyl group attached to a phenyl ring, which is further connected to an ethanamine group via an ether linkage .Physical And Chemical Properties Analysis

“N,N-diethyl-2-(4-isopropylphenoxy)ethanamine” is a solid substance . Its molecular weight is 179.26 .Applications De Recherche Scientifique

- Mechanism : DPPE reduces tumorsphere formation and viability of CD44⁺:CD24⁻/low breast cancer cells. It induces apoptosis preferentially in these TICs, potentially enhancing treatment efficacy .

- Significance : This property may contribute to its chemopotentiating effects, making it relevant in cancer therapy .

Breast Cancer Therapy: Targeting Tumor-Initiating Cells

Histamine Antagonism and Chemopotentiating Properties

Clinical Trials in Breast and Prostate Cancer

Safety and Hazards

Orientations Futures

A related compound, DPPE, is currently in phase 2 and 3 clinical trials for breast and prostate cancer . It is thought to potentiate the antineoplastic effect of cytotoxic drugs . This suggests that “N,N-diethyl-2-(4-isopropylphenoxy)ethanamine oxalate” and related compounds may have potential future applications in cancer treatment.

Mécanisme D'action

Target of Action

N,N-diethyl-2-(4-isopropylphenoxy)ethanamine, also known as DPPE, is thought to potentiate the antineoplastic effect of cytotoxic drugs . It targets breast tumor-initiating cells (TICs) , which are identified as CD44+ : CD24−/low cells . These cells are capable of initiating spheres in culture and secondary tumors following transplantation .

Mode of Action

DPPE is an intracellular histamine (HA) antagonist . It interacts with histamine at cytochrome P450 3A4 and other isozymes that metabolize antineoplastic drugs . DPPE induces apoptosis preferentially in CD44+ : CD24−/low cells . It also increases the permeability of primary mouse cerebral endothelial cell monolayers .

Biochemical Pathways

DPPE modulates growth at in vitro concentrations that antagonize HA binding to cytochromes P450 in rat liver microsomes . It also inhibits the P-glycoprotein (P-gp) pump, which is involved in drug resistance . Many substrates of P-gp are also substrates of CYP3A4, a P450 isozyme that metabolizes a variety of antineoplastic agents .

Pharmacokinetics

It is known that dppe requires continuous exposure to exert its effect .

Result of Action

Continuous treatment with DPPE alone directly targets breast TICs . It reduces tumorsphere formation and viability of CD44+ : CD24−/low breast cancer cells . In combination with doxorubicin, DPPE can completely eradicate tumorigenic cells .

Action Environment

The action of DPPE can be influenced by environmental factors such as the presence of other drugs. For example, DPPE has been shown to potentiate the effect of doxorubicin in the treatment of metastatic breast cancer . .

Propriétés

IUPAC Name |

N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO.C2H2O4/c1-5-16(6-2)11-12-17-15-9-7-14(8-10-15)13(3)4;3-1(4)2(5)6/h7-10,13H,5-6,11-12H2,1-4H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXHFTNPICELAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(C)C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine;oxalic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)

![N-[2-(dimethylamino)ethyl]-N-methyl-3-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4927535.png)

![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)

![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibutanoic acid](/img/structure/B4927556.png)

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)

![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)

![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)